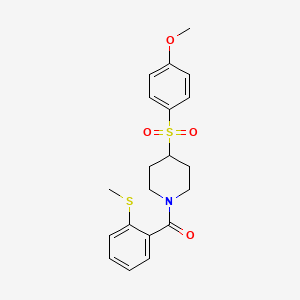
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C20H23NO4S2 and its molecular weight is 405.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive understanding.
Synthesis
The synthesis of piperidine derivatives involves various methods, including the use of sulfonyl chlorides and piperidine bases. The target compound can be synthesized through a multi-step process involving the reaction of 4-methoxyphenyl sulfonyl chloride with a piperidine derivative followed by methylthio substitution on the phenyl ring. This synthetic route is crucial for obtaining compounds with specific biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that certain piperidine derivatives demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies suggest that piperidine derivatives can act as potent AChE inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's . Additionally, urease inhibition has implications for treating infections caused by urease-producing bacteria.
3. Anticancer Potential
Piperidine derivatives have been explored for their anticancer properties. Compounds structurally related to this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines . The exact mechanism may involve modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
Several studies have documented the biological activities of related compounds:
- Study 1 : A synthesized compound similar to the target showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong efficacy .
- Study 2 : Another derivative was tested for AChE inhibition, demonstrating an IC50 value comparable to known inhibitors, suggesting potential therapeutic applications in neurodegenerative disorders .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antibacterial Mechanism : Likely involves interaction with bacterial cell wall synthesis or enzyme inhibition that disrupts metabolic processes.
- Enzyme Inhibition : Compounds may bind to active sites on enzymes like AChE, preventing substrate access and thereby inhibiting enzyme function.
- Anticancer Mechanism : Potential pathways include induction of oxidative stress, modulation of apoptotic pathways, and interference with cell cycle progression.
Data Tables
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S2/c1-25-15-7-9-16(10-8-15)27(23,24)17-11-13-21(14-12-17)20(22)18-5-3-4-6-19(18)26-2/h3-10,17H,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIDJZDGSWXUHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














